molecular formula C14H19NO2 B269486 N-[4-(cyclohexyloxy)phenyl]acetamide

N-[4-(cyclohexyloxy)phenyl]acetamide

Cat. No.: B269486
M. Wt: 233.31 g/mol
InChI Key: IHBVNSDAMUYHQL-UHFFFAOYSA-N
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Description

N-[4-(Cyclohexyloxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a cyclohexyloxy group at the para position. The compound’s molecular formula is C₁₄H₁₉NO₂ (calculated molecular weight: 249.31 g/mol) . Its structure combines the acetamide moiety (–NHCOCH₃) with a bulky cyclohexyloxy substituent, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(4-cyclohexyloxyphenyl)acetamide

InChI

InChI=1S/C14H19NO2/c1-11(16)15-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,15,16)

InChI Key

IHBVNSDAMUYHQL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCCC2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The pharmacological profile of phenylacetamide derivatives is highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups
N-[4-(Cyclohexyloxy)phenyl]acetamide Cyclohexyloxy (para) 249.31 Acetamide, cyclohexyl ether
Paracetamol (N-(4-Hydroxyphenyl)acetamide) Hydroxyl (para) 151.16 Acetamide, phenolic hydroxyl
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-Nitrophenoxy (para) 286.27 Acetamide, nitro group, ether
N-[4-(Benzyloxy)phenyl]acetamide Benzyloxy (para) 255.30 Acetamide, benzyl ether
Compound 35 (N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide) 4-Methylpiperazinylsulfonyl (para) Not reported Acetamide, sulfonamide, piperazine

Pharmacological Activities

  • Paracetamol (N-(4-Hydroxyphenyl)acetamide) : A well-established analgesic and antipyretic agent. Its activity is attributed to cyclooxygenase (COX) inhibition in the central nervous system, with minimal gastrointestinal toxicity compared to NSAIDs .
  • Compound 35 : Exhibits superior analgesic activity to paracetamol in preclinical models, likely due to the sulfonamide and piperazine groups enhancing target interaction .
  • This compound : The cyclohexyloxy group’s steric bulk could reduce metabolic degradation compared to smaller substituents (e.g., hydroxyl in paracetamol), but this may also limit bioavailability. Direct pharmacological data are needed to confirm these hypotheses.

Crystallographic and Physicochemical Properties

  • N-[4-(4-Nitrophenoxy)phenyl]acetamide: Forms a stable crystal lattice via N–H⋯O and C–H⋯O hydrogen bonds, with π-π interactions between aromatic rings . The nitro group enhances molecular planarity and packing efficiency.
  • N-[4-(4-Methoxybenzenesulfonamido)phenyl]acetamide : Exhibits intramolecular C–H⋯O interactions and extended hydrogen-bonded networks, stabilizing its crystal structure .

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